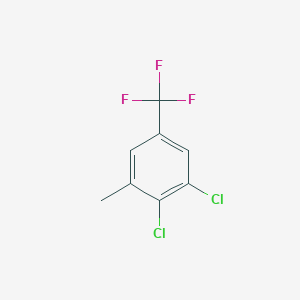

3,4-Dichloro-5-methylbenzotrifluoride

Description

For transparency, this article will focus on the 2,4-isomer due to the lack of direct data on the 3,4-isomer in the provided sources.

2,4-Dichloro-5-methylbenzotrifluoride is a halogenated aromatic compound with the molecular formula C₈H₅Cl₂F₃. It is a high-purity (>97%) chemical intermediate used in diverse reactions, including cross-coupling, trifluoromethylation, and heterocyclic synthesis . Its applications span pharmaceuticals, agrochemicals, and materials science. Key properties include stability under moderate reaction conditions (temperatures up to 200°C, pressures ≤10 MPa) and compatibility with advanced synthesis equipment (e.g., stainless steel reactors, rotary evaporators) .

Properties

IUPAC Name |

1,2-dichloro-3-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c1-4-2-5(8(11,12)13)3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXGCUFBAMGRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Fluorination of 3,4-Dichlorotoluene

One method involves using 3,4-dichlorotoluene as a raw material and synthesizing 3,4-dichlorobenzotrifluoride through chlorination and fluorination. This approach decreases the chlorination reaction steps compared to methods using p-chlorotoluene as a raw material. The process is simpler, more convenient, and reduces equipment corrosion, as well as the generation of byproducts and exhaust emissions.

The preparation method consists of the following steps:

- Chlorination : React 3,4-dichlorotoluene with chlorine gas in the presence of a catalyst such as anhydrous ferric chloride (\$$FeCl_3\$$) at a controlled temperature of 115-125°C. The reaction time should be sufficient to reduce the content of 3,4-dichloro toluene dichloride to less than 0.5%. Subsequently, pass hydrogen chloride gas and dry air to discharge unreacted chlorine and gaseous impurities, resulting in 3,4-trichloro toluene dichloride.

- Fluorination : Combine 3,4-trichloro toluene dichloride and anhydrous hydrogen fluoride in a reactor. Stir the mixture and slowly introduce steam into the reactor jacket. Increase the temperature to 110-115°C while maintaining an internal pressure of 1.5-2.5 MPa. Sample analysis is performed, and when the internal pressure no longer rises (typically after 4-10 hours), indicating the 3,4-bis-chlorobenzotrifluoride content reaches 98%, the exhaust relief valve is opened to release pressure. After pressure release, pass hydrogen chloride gas and dry air to remove unreacted hydrogen fluoride, yielding crude 3,4-bis-chlorobenzotrifluoride.

- Rectification : The crude product from the fluorination step is rectified under vacuum to obtain 3,4-bis-chlorobenzotrifluoride with a purity exceeding 99%.

- Neutralization Packing : Add a certain amount of soda ash to the rectified 3,4-bis-chlorobenzotrifluoride, stirring to neutralize until a pH of 6.8-7.2 is achieved. Filter the mixture and pack the resulting 3,4-bis-chlorobenzotrifluoride as the final product.

Example :

- React 4 moles of 3,4-trichloro toluene dichloride with 12 moles of anhydrous hydrogen fluoride in a 3L reactor.

- Heat the mixture, controlling the internal pressure between 1.5-1.7 MPa until the reaction is complete.

- Rectify the crude product under a vacuum of 0.90-0.95 MPa with a reflux ratio of 5:2, collecting the fraction at a top gaseous phase temperature of 172-175°C to obtain 3,4-bis-chlorobenzotrifluoride with a purity of 99.1wt%.

Direct Chlorination Method

An alternative method involves the direct chlorination of p-chloro benzotrifluoride using a catalyst mixture of iron powder and ferric chloride. This method omits the initial steps of the stepwise reaction but may have higher costs because it requires p-chloro benzotrifluoride as a starting material.

From Toluene or p-Chlorotoluene

Historically, 3,4-dichlorobenzotrifluoride has been synthesized using a stepwise reaction method starting from toluene or p-chlorotoluene. This involves side-chain chlorination, fluorination, and phenyl ring chlorination.

Reaction Conditions

| Reaction | Temperature (°C) | Pressure (MPa) | Catalyst |

|---|---|---|---|

| Chlorination | 115-125 | N/A | Anhydrous Ferric Chloride |

| Fluorination | 110-115 | 1.5-2.5 | N/A |

| Vacuum Rectification | N/A | 0.90-0.95 | N/A |

General Process for Aromatic Trifluoromethyl Compounds

- Introduce anhydrous liquid hydrogen fluoride into a stainless steel autoclave and add a solution of the aromatic compound in carbon tetrachloride.

- Set the pressure to approximately 3 bar using nitrogen.

- Bring the contents of the autoclave to the desired reaction temperature while stirring.

- Release the hydrogen chloride formed continuously or discontinuously via a brine-cooled reflux condenser fitted with a regulating valve.

- After the reaction terminates, distill off the excess hydrogen fluoride and carbon tetrachloride.

- Isolate the reaction product through methods such as fractional distillation.

Chemical Reactions Analysis

3,4-Dichloro-5-methylbenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions: Typical reagents include chlorine gas, aluminum trichloride, and other halogenating agents. .

Major Products: Depending on the reaction, products can include various substituted benzotrifluorides and other derivatives.

Scientific Research Applications

Agrochemical Applications

DCMT is primarily utilized as an intermediate in the synthesis of agrochemicals. Its structure allows it to participate in the formulation of herbicides and pesticides. The compound's chlorinated and trifluoromethyl groups enhance its efficacy and stability in agricultural formulations.

Table 1: Agrochemical Products Derived from DCMT

| Product Name | Type | Application Area |

|---|---|---|

| Haloxyfop | Herbicide | Control of grass weeds |

| Fluopyram | Fungicide | Broad-spectrum disease control |

| Fluopicolide | Fungicide | Crop protection |

| Chlorfluazuron | Insecticide | Insect control |

These products are crucial for modern agriculture, providing effective solutions for pest and weed management while minimizing environmental impact.

Pharmaceutical Applications

In the pharmaceutical sector, DCMT serves as a building block for various drug candidates. Its unique chemical properties enable the synthesis of compounds with potential therapeutic effects.

Case Study: Synthesis of Kinesin Inhibitors

Research has demonstrated that derivatives of DCMT can be synthesized to inhibit kinesin proteins, which are essential for cellular transport mechanisms. These inhibitors have potential applications in treating diseases related to cellular transport dysfunctions, including certain cancers.

Materials Science

DCMT is also explored in materials science for its potential use in developing advanced materials with specific properties. The trifluoromethyl group contributes to enhanced thermal stability and chemical resistance.

Table 2: Properties of DCMT-Based Materials

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Solubility in Organic Solvents | Moderate |

These properties make DCMT an attractive candidate for applications in coatings, adhesives, and other polymer-based materials.

Environmental Considerations

While DCMT has beneficial applications, its environmental impact must be considered. Studies indicate that compounds with similar structures can exhibit toxicity to aquatic organisms. Therefore, ongoing research focuses on developing safer alternatives and methods to mitigate environmental risks associated with its use.

Mechanism of Action

The mechanism by which 3,4-Dichloro-5-methylbenzotrifluoride exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, influencing biochemical processes. Detailed studies on its mechanism of action are ongoing, but it is known to affect cellular pathways related to its chemical structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-Dichloro-5-methylbenzotrifluoride with structurally related compounds from the evidence, emphasizing substituent effects and applications:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂ in 2,4-Dichloro-5-nitrobenzotrifluoride) increase reactivity in electrophilic substitutions compared to -CH₃ or -OCH₃ groups . Methyl Groups (e.g., in 2,4-Dichloro-5-methylbenzotrifluoride) enhance steric stability, making the compound suitable for controlled reactions like Friedel-Crafts alkylation .

Heterocyclic vs. Benzene Core :

- Pyridine/pyrimidine derivatives (e.g., 2,4-Dichloro-5-methylpyridine) exhibit distinct electronic properties due to nitrogen atoms, enabling coordination in metal-catalyzed reactions .

Positional Isomerism :

- The 3,4-dichloro configuration (e.g., 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid) alters solubility and metabolic stability compared to 2,4-isomers, impacting pharmaceutical bioavailability .

Biological Activity

3,4-Dichloro-5-methylbenzotrifluoride, a chlorinated aromatic compound, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and implications for therapeutic applications.

This compound is characterized by the following properties:

- Molecular Formula : C10H7Cl2F3

- Appearance : Colorless to slightly yellow liquid

- Density : Approximately 8.9 lb/gal

- Flash Point : Below 141°F

- Solubility : Slightly soluble in water, flammable .

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an inhibitor of various enzymes and receptors involved in cellular signaling pathways. Its potential applications span across neuroinflammation, cancer treatment, and as a pesticide.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on monoacylglycerol lipase (MAGL), an enzyme implicated in the degradation of endocannabinoids like 2-arachidonoylglycerol (2-AG). Elevated levels of 2-AG have been associated with neuroprotective effects and reduced inflammation in preclinical models .

Anti-Cancer Properties

The compound has shown promise in inhibiting protein kinases that are often overactive in various cancers. For instance, diaryl urea derivatives related to this compound have demonstrated the ability to inhibit receptor tyrosine kinases involved in tumor proliferation .

Neuroprotective Effects

Studies suggest that the modulation of endocannabinoid signaling through MAGL inhibition can lead to neuroprotective outcomes. The reduction of inflammatory mediators like prostaglandins and leukotrienes may contribute to its therapeutic potential in neurodegenerative diseases .

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of MAGL : By inhibiting MAGL, this compound increases levels of 2-AG, which has anti-inflammatory properties.

- Receptor Tyrosine Kinase Inhibition : It acts on various kinases linked to cancer progression, potentially halting tumor growth.

- Modulation of Inflammatory Pathways : By affecting the production of eicosanoids from arachidonic acid metabolism, it influences inflammatory processes within tissues.

Q & A

Q. What experimental designs validate the compound’s role as a synthetic intermediate in agrochemicals?

- Methodological Answer : (1) Synthesize analogs (e.g., replacing Cl with Br) and test herbicidal activity via OECD Guideline 208 (seedling growth inhibition). (2) Use radiolabeled (¹⁴C) compound to track metabolic pathways in plant models. Compare results with computational ADMET predictions .

Data Contradiction & Validation

Q. How to reconcile conflicting reports on the compound’s thermal stability?

- Methodological Answer : Discrepancies may arise from differing analytical methods. Conduct TGA under uniform conditions (N₂ atmosphere, 10°C/min). Compare decomposition onset temperatures across studies. If variations persist, analyze crystallinity via XRD—higher crystallinity often correlates with delayed degradation .

Q. What statistical approaches mitigate bias in environmental toxicity studies?

- Methodological Answer : Apply randomized block designs to account for batch variability in aquatic toxicity tests (e.g., Daphnia magna LC₅₀). Use ANOVA with post-hoc Tukey tests to isolate confounding factors. Validate via inter-laboratory reproducibility studies .

Methodological Notes

- References : Ensure citations align with IUPAC guidelines and peer-reviewed journals.

- Instrument Calibration : Regularly validate analytical equipment (e.g., NMR shimming, MS tuning) to prevent data drift .

- Ethical Compliance : Adhere to institutional protocols for hazardous waste and animal testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.